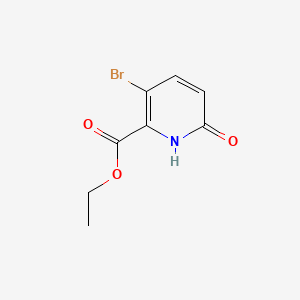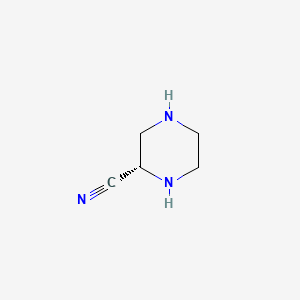
(S)-Piperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any synonyms or trade names might also be included.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including any necessary reagents and conditions. The yield and purity of the product might also be discussed.Molecular Structure Analysis
Various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include its behavior in various chemical reactions, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data. Its chemical properties, such as acidity or basicity, might also be discussed.Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Diverse Pharmacological Activities
Piperazine derivatives exhibit a wide range of pharmacological activities, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent roles. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications have led to the discovery of drug-like elements for various diseases, highlighting piperazine's flexibility as a building block in drug discovery (Rathi et al., 2016).
2. Anti-mycobacterial Activity
Piperazine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-TB molecule design, discussing the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).
3. Antidepressant Developments
The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review provides an overview of current developments in the design and synthesis of piperazine-based antidepressants, including SAR studies, to enhance the efficacy and potency of these compounds (Kumar et al., 2021).
Environmental Applications
4. Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have demonstrated significant improvements in membrane separation performance. These NF membranes are applied in critical environmental processes like water softening, purification, and wastewater treatment, showcasing the potential for dramatic enhancements in water permeance and selectivity (Shao et al., 2022).
Safety And Hazards
This section would detail any hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and storage would also be included.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.
I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database of chemical information. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
(2S)-piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659965 |
Source


|
| Record name | (2S)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperazine-2-carbonitrile | |
CAS RN |
1212303-37-1 |
Source


|
| Record name | (2S)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

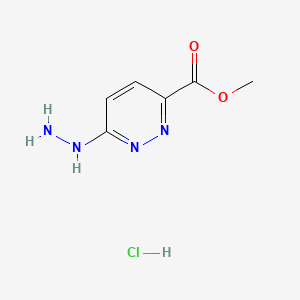
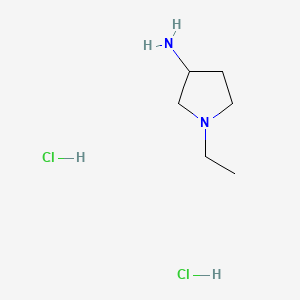
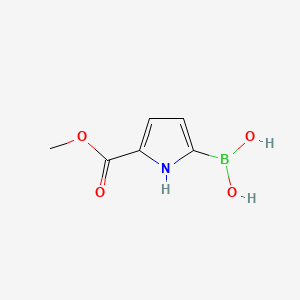

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

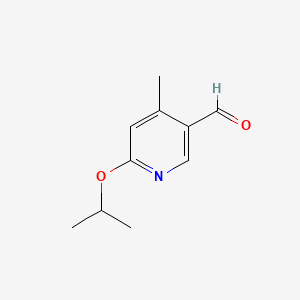
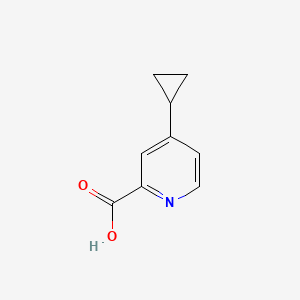
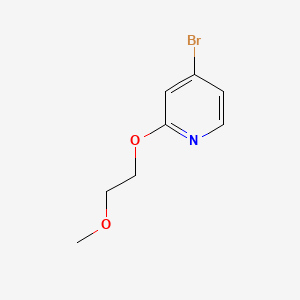
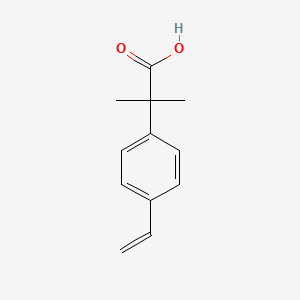
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)


